Lipophilicity Differentiation: LogP Comparison of N-(2,2-diethoxyethyl)-4-fluoroaniline vs. Unsubstituted and Halogenated Analogs
The 4-fluoro substituent confers an intermediate lipophilicity profile compared to the unsubstituted and halogenated analogs. The predicted ACD/LogP for N-(2,2-diethoxyethyl)-4-fluoroaniline is 2.77 , which is higher than the unsubstituted aniline derivative (2.32) [1] and lower than the 4-bromo analog (3.33) [2]. This parameter is critical for predicting chromatographic retention times and partitioning behavior in biphasic reactions.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 2.77 |
| Comparator Or Baseline | Unsubstituted analog: 2.32; 4-Bromo analog: 3.33 |
| Quantified Difference | ΔLogP = +0.45 vs. unsubstituted; ΔLogP = -0.56 vs. 4-bromo |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform v14.00 |
Why This Matters
This quantified difference in LogP directly informs the choice of solvent systems for synthesis and purification, and is a key determinant of a molecule's ability to passively diffuse across biological membranes in cell-based assays.
- [1] Royal Society of Chemistry. (2024). ChemSpider ID 453557: N-(2,2-Diethoxyethyl)aniline. Predicted data generated using ACD/Labs Percepta Platform. View Source
- [2] Chemsrc. (2024). Chemical Properties for 4-bromo-N-(2,2-diethoxyethyl)aniline (CAS 75934-32-6). View Source
